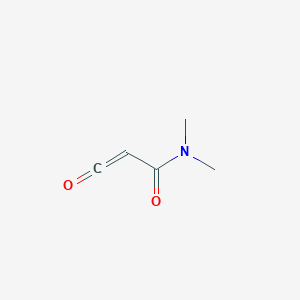
2-Hydroxyethyl methoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl methoxyacetate is an organic compound with the chemical formula C5H10O4. It is a colorless, viscous liquid known for its versatility in various chemical reactions and applications. This compound is often used in the synthesis of polymers and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl methoxyacetate can be synthesized through several methods:
Esterification: One common method involves the esterification of methoxyacetic acid with ethylene glycol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Transesterification: Another method is the transesterification of methyl methoxyacetate with ethylene glycol. This process also requires a catalyst, often a base like sodium methoxide, and is performed under controlled temperatures to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize efficiency and yield. Large-scale esterification reactors are used, and the reaction conditions are optimized for temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: 2-Hydroxyethyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield ethylene glycol and methoxyethanol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Methoxyacetic acid.
Reduction: Ethylene glycol, methoxyethanol.
Substitution: Various substituted esters depending on the reagent used.
科学的研究の応用
2-Hydroxyethyl methoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its reactivity makes it valuable in creating specialized materials.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: The compound is used in the production of coatings, adhesives, and resins. Its properties make it suitable for creating materials with specific mechanical and chemical characteristics.
作用機序
The mechanism by which 2-hydroxyethyl methoxyacetate exerts its effects depends on the specific application:
Polymerization: In polymer chemistry, it acts as a monomer that can undergo polymerization to form long-chain polymers. The hydroxyl and ester groups participate in the formation of cross-linked networks.
Biological Systems: In biological systems, it can interact with cellular components through its hydroxyl and ester groups, potentially modifying biological pathways or serving as a carrier for other molecules.
類似化合物との比較
2-Hydroxyethyl methoxyacetate can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: Both compounds have hydroxyl and ester groups, but 2-hydroxyethyl methacrylate is more commonly used in the production of hydrogels and contact lenses.
Methoxyacetic acid: This compound is a simpler analog with similar reactivity but lacks the hydroxyl group, making it less versatile in polymerization reactions.
Ethylene glycol methacrylate: Similar in structure but used more extensively in the production of polymers with specific mechanical properties.
The uniqueness of this compound lies in its combination of hydroxyl and ester functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
131242-72-3 |
|---|---|
分子式 |
C5H10O4 |
分子量 |
134.13 g/mol |
IUPAC名 |
2-hydroxyethyl 2-methoxyacetate |
InChI |
InChI=1S/C5H10O4/c1-8-4-5(7)9-3-2-6/h6H,2-4H2,1H3 |
InChIキー |
SWMCVUROTJLNQY-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


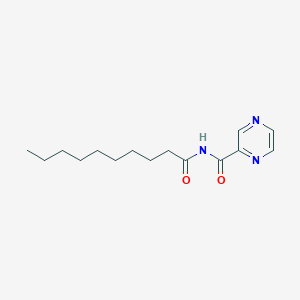
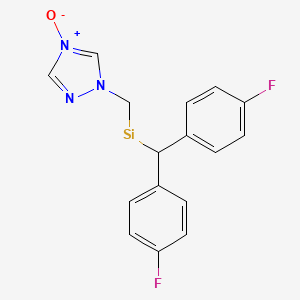
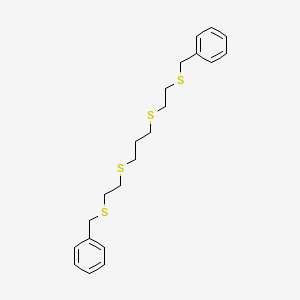
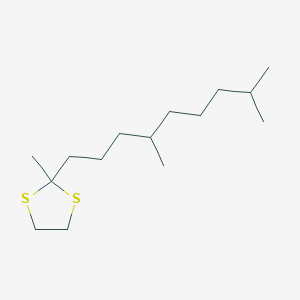
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
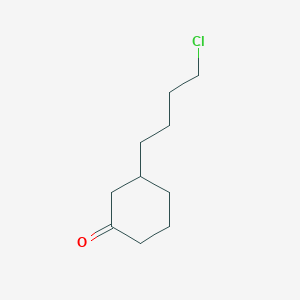
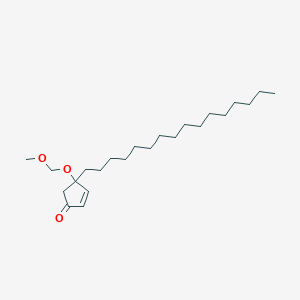
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
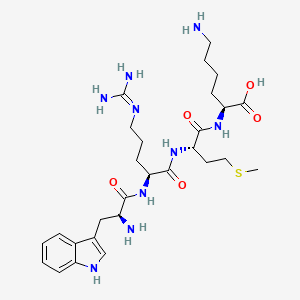
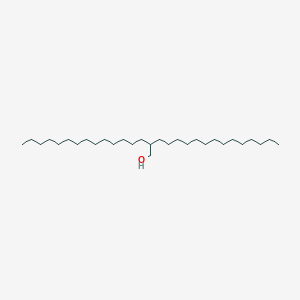
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
